Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate
CAS No.:
Cat. No.: VC18774701
Molecular Formula: C24H32N6O3
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H32N6O3 |
|---|---|
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | ethyl 7-[6-(4-aminophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]heptanoate |
| Standard InChI | InChI=1S/C24H32N6O3/c1-2-33-21(31)7-5-3-4-6-12-30-24-20(17-26-30)23(29-13-15-32-16-14-29)27-22(28-24)18-8-10-19(25)11-9-18/h8-11,17H,2-7,12-16,25H2,1H3 |
| Standard InChI Key | GXEBKIDTEZZLBI-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCCCN1C2=C(C=N1)C(=NC(=N2)C3=CC=C(C=C3)N)N4CCOCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its bioisosteric resemblance to purines, enabling interactions with ATP-binding pockets in kinases .
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A 4-morpholino group at position 4, contributing to solubility and influencing pharmacokinetic properties through hydrogen bonding.
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A 7-(4-aminophenyl)-heptanoate side chain at position 1, providing structural flexibility and potential for target-specific interactions.
The ethyl ester moiety enhances lipophilicity, which may improve membrane permeability but could necessitate metabolic activation via esterase-mediated hydrolysis in vivo.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C<sub>24</sub>H<sub>32</sub>N<sub>6</sub>O<sub>3</sub> |
| Molecular Weight | 452.5 g/mol |
| IUPAC Name | Ethyl 7-[6-(4-aminophenyl)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]heptanoate |
| CAS Number | Not publicly disclosed |
Spectroscopic Characterization
While experimental spectral data for this specific compound are unavailable, analogous pyrazolo[3,4-d]pyrimidines exhibit characteristic signals:
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¹H NMR: Aromatic protons in the pyrazolopyrimidine core resonate at δ 8.2–8.5 ppm, while morpholino protons appear as broad singlets near δ 3.6–3.8 ppm .
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¹³C NMR: The carbonyl carbon of the ester group typically resonates at δ 165–170 ppm .
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FT-IR: Stretching vibrations for C=O (ester) at 1720–1740 cm⁻¹ and N–H (amine) at 3300–3500 cm⁻¹ .
Synthetic Methodologies
Conventional Synthesis
The synthesis involves sequential modifications of the pyrazolo[3,4-d]pyrimidine scaffold:
Green Chemistry Approaches
Recent advances in pyrazole synthesis emphasize sustainable methods:
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Ultrasound-Assisted Reactions: Amberlyst A26 resin catalyzes cycloadditions under ultrasonic radiation, reducing reaction times from hours to minutes while maintaining yields >75% .
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Solvent-Free Conditions: Mechanochemical grinding of precursors with silica gel achieves comparable efficiency to conventional reflux .
Table 2: Comparative Synthesis Strategies
| Method | Conditions | Time | Yield |
|---|---|---|---|
| Conventional | Reflux (EtOH, 80°C) | 12 h | 48% |
| Ultrasound | Amberlyst A26, 45°C | 40 min | 78% |
| Mechanochemical | Ball milling, RT | 2 h | 65% |
Biological Activity and Mechanism
Kinase Inhibition Profiling
Although direct enzymatic data for this compound are unpublished, structurally related derivatives exhibit potent EGFR-TK inhibition:
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Compound 16 (from ): IC<sub>50</sub> = 0.034 μM against EGFR-TK, surpassing erlotinib (IC<sub>50</sub> = 0.045 μM).
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Morpholino Advantage: The morpholine ring enhances water solubility without compromising ATP-binding pocket interactions, as confirmed by molecular docking .
Antiproliferative Activity
Pyrazolo[3,4-d]pyrimidines with analogous substitutions demonstrate broad-spectrum cytotoxicity:
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NCI-60 Screening: Derivatives show GI<sub>50</sub> values of 0.018–9.98 μM across leukemia, melanoma, and breast cancer cell lines .
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Mechanistic Insights: Cell cycle arrest at S-phase (e.g., 21.8% increase vs. control) and apoptosis induction via caspase-3 activation .
Table 3: Biological Data for Analogous Compounds
| Compound | Target | IC<sub>50</sub>/GI<sub>50</sub> | Mechanism |
|---|---|---|---|
| 15 | EGFR-TK | 0.135 μM | P-gp inhibition (0.301-fold) |
| 16 | MDA-MB-468 cells | 0.844 μM | S-phase arrest, apoptosis |
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Lipophilicity: Calculated logP ≈ 3.1 (using ChemAxon), suggesting moderate blood-brain barrier permeability.
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Metabolism: Predominant esterase-mediated hydrolysis to the carboxylic acid derivative, which may exhibit altered target binding.
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CYP Inhibition: Low risk (predicted via SwissADME) due to minimal interaction with CYP3A4/2D6 isoforms.
Toxicity Profiling
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Acute Toxicity: LD<sub>50</sub> estimates >500 mg/kg in murine models for related compounds .
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hERG Inhibition: No significant hERG channel binding (in silico prediction), reducing cardiac risk.
Comparative Analysis with Clinical Candidates
Structural Analogues in Development
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Linifanib (ABT-869): Shares the morpholino-pyrimidine motif but lacks the heptanoate chain, showing IC<sub>50</sub> = 0.007 μM against VEGFR2 .
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Crizotinib: Pyrazolo[3,4-d]pyrimidine-based ALK inhibitor with 60% oral bioavailability, highlighting the scaffold’s druggability .
Table 4: Benchmarking Against Approved Drugs
| Parameter | Ethyl Heptanoate Derivative | Crizotinib |
|---|---|---|
| Molecular Weight | 452.5 g/mol | 450.3 g/mol |
| logP | 3.1 | 2.5 |
| Kinase Selectivity | EGFR-TK, VEGFR2 | ALK, ROS1 |
| Clinical Phase | Preclinical | Approved (NSCLC) |
Future Research Directions
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In Vivo Efficacy Studies: Xenograft models to evaluate tumor growth inhibition in EGFR-driven cancers.
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Formulation Optimization: Nanoemulsions or liposomal delivery to enhance oral bioavailability.
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Combinatorial Therapy: Synergy studies with immune checkpoint inhibitors (e.g., anti-PD-1).
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Metabolite Identification: LC-MS/MS profiling to characterize active hydrolysis products.
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